Cas no 82670-11-9 (7-Quinolinamine, N,2,4-trimethyl-)

7-Quinolinamine, N,2,4-trimethyl- structure
82670-11-9 structure
Product name:7-Quinolinamine, N,2,4-trimethyl-
CAS No:82670-11-9
MF:C12H14N2
MW:186.25296
CID:687288
PubChem ID:71417973

7-Quinolinamine, N,2,4-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • 7-Quinolinamine, N,2,4-trimethyl-
    • N,2,4-trimethylquinolin-7-amine
    • 82670-11-9
    • DTXSID30837301
    • Inchi: InChI=1S/C12H14N2/c1-8-6-9(2)14-12-7-10(13-3)4-5-11(8)12/h4-7,13H,1-3H3
    • InChI Key: HPPVAVMUJHHJGZ-UHFFFAOYSA-N
    • SMILES: CC1=CC(=NC2=C1C=CC(=C2)NC)C

Computed Properties

  • Exact Mass: 186.115698455g/mol
  • Monoisotopic Mass: 186.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 24.9Ų

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